molecular formula C13H19N3O4S B13863992 3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide

3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B13863992
M. Wt: 313.37 g/mol
InChI Key: XUMGJDGDGUQHLP-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide is a chemical compound known for its diverse applications in scientific research and industry. Its unique structure, which includes a morpholine ring and a sulfamoylphenyl group, makes it a valuable subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of morpholine with 4-sulfamoylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide stands out due to its unique combination of a morpholine ring and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. Its versatility in various applications, from enzyme inhibition to material development, highlights its significance in scientific research.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

3-morpholin-4-yl-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C13H19N3O4S/c14-21(18,19)12-3-1-11(2-4-12)15-13(17)5-6-16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H2,14,18,19)

InChI Key

XUMGJDGDGUQHLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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